molecular formula C9H6ClNO B11909949 7-Chloroquinolin-6-ol

7-Chloroquinolin-6-ol

Cat. No.: B11909949
M. Wt: 179.60 g/mol
InChI Key: IMNOKYAIEWZXAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloroquinolin-6-ol is a chlorinated quinoline derivative serving as a versatile synthetic intermediate and building block in medicinal chemistry and chemical biology research. Quinolines are a privileged scaffold in drug discovery, and the specific substitution pattern of this compound makes it a valuable precursor for developing novel bioactive molecules. Its primary research applications include use as a key intermediate in the synthesis of potential anticancer agents and antimicrobial compounds. Quinoline derivatives are frequently investigated for their ability to interact with a variety of biological targets. Related 7-chloroquinoline compounds have demonstrated significant cytotoxic activity in vitro, showing sub-micromolar GI50 values against a diverse panel of cancer cell lines, including those for leukemia, non-small cell lung cancer, colon cancer, and melanoma . The mechanism of action for such compounds often involves growth inhibition and can exhibit cytotoxic effects, leading to cancer cell death . Furthermore, quinoline-based structures are explored for their metal-chelating properties, which is a mechanism relevant to research in neurodegenerative diseases and oncology, though the specific chelation behavior of this compound would require further study . Researchers also utilize this compound for the development of dyes and functional materials, as quinoline moieties can be incorporated into larger molecular structures like azo-dyes, which have applications in printing and other industrial processes . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

IUPAC Name

7-chloroquinolin-6-ol

InChI

InChI=1S/C9H6ClNO/c10-7-5-8-6(4-9(7)12)2-1-3-11-8/h1-5,12H

InChI Key

IMNOKYAIEWZXAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)Cl)O

Origin of Product

United States

The Significance of Quinoline Scaffolds in Modern Chemical Research

The quinoline (B57606) scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in modern drug discovery and medicinal chemistry. tandfonline.comresearchgate.net Its structural rigidity and the ability to be readily modified with a wide range of substituents make it a versatile starting point for developing a diverse library of bioactive compounds. sigmaaldrich.comsemanticscholar.org Quinoline and its derivatives are recognized as biologically active substances with a vast array of pharmacological properties, which has led to their prominent position in the development of new drugs. researchgate.net

The significance of this scaffold is evidenced by its presence in numerous natural products and synthetic molecules with therapeutic applications. tandfonline.comdurham.ac.uk Research has extensively demonstrated that quinoline derivatives possess a wide spectrum of biological activities, including:

Anticancer: Many quinoline-based compounds have shown potent effects against various cancer cell lines by inhibiting cancer cell growth, invasion, and migration, as well as inducing apoptosis. sigmaaldrich.com

Antimalarial: The quinoline ring is the core structure of historical and modern antimalarial drugs. fluorochem.co.uk

Antimicrobial: Derivatives of quinoline have been developed as effective antibacterial and antifungal agents. durham.ac.uknih.gov

Anti-inflammatory and Antioxidant: The scaffold is also a feature in compounds investigated for their anti-inflammatory and antioxidant properties. durham.ac.ukfluorochem.co.uk

Antiviral: Researchers have explored quinoline derivatives for their potential to combat viral infections. tandfonline.com

The sustained interest in this scaffold stems from its proven success. The development of numerous quinoline-based drugs for various diseases underscores its importance to pharmaceutical chemists. sigmaaldrich.comdurham.ac.uk Ongoing research continues to explore new synthetic methods, including green chemistry approaches, to create novel quinoline derivatives with improved therapeutic performance. durham.ac.ukfluorochem.co.uk

Table 1: Examples of Bioactive Quinoline Derivatives and their Research Area

CompoundPrimary Area of Research/ApplicationSignificance
QuinineAntimalarialA natural alkaloid, one of the earliest and most important drugs for malaria. fluorochem.co.uk
Chloroquine (B1663885)AntimalarialA synthetic 4-aminoquinoline (B48711) derivative widely used for malaria treatment. fluorochem.co.uk
BosutinibAnticancerA 4-anilinoquinoline that acts as a tyrosine kinase inhibitor in cancer therapy. fluorochem.co.uk
CiprofloxacinAntibacterialA fluoroquinolone antibiotic with broad-spectrum activity. nih.gov
MefloquineAntimalarialA synthetic carbinol derivative used for treating chloroquine-resistant malaria. fluorochem.co.uk

Rationale for Investigating Halogenated Hydroxyquinolines

The strategic modification of the basic quinoline (B57606) scaffold is a key aspect of medicinal chemistry, aimed at fine-tuning the molecule's pharmacological properties. The introduction of halogen atoms and hydroxyl groups are two such modifications that have proven particularly fruitful, leading to a specific focus on halogenated hydroxyquinolines.

The introduction of a halogen, such as chlorine, into the quinoline ring can significantly alter the electronic properties of the molecule. This modification can enhance the compound's lipophilicity, potentially improving its ability to cross biological membranes. nih.gov Furthermore, the electron-withdrawing nature of chlorine can modulate the pKa of the quinoline, which can be crucial for optimizing the binding affinity to biological targets. The 7-chloro substitution, in particular, is a well-known feature in many biologically active quinolines, including the famous antimalarial drug chloroquine (B1663885). vulcanchem.com

The addition of a hydroxyl (-OH) group introduces a site for hydrogen bonding, which can be critical for molecular recognition and interaction with enzyme active sites or receptors. chemshuttle.com Hydroxyquinolines, especially 8-hydroxyquinolines, are well-known for their metal-binding (chelating) properties, which is a mechanism implicated in some of their biological effects, including anticancer and neuroprotective activities. The combination of a halogen and a hydroxyl group on the quinoline scaffold creates a molecule with a unique set of electronic, steric, and hydrogen-bonding capabilities. This combination has been explored in the development of agents with antimicrobial, anticancer, and antineurodegenerative potential. For instance, halogenated 8-hydroxyquinolines like Cloxyquin have been investigated for their potent activity against methicillin-resistant Staphylococcus aureus (MRSA). bldpharm.com

Table 2: Rationale for Functional Groups in Halogenated Hydroxyquinoline Research

Functional GroupPositionRationale for InvestigationExample Compound Class
Halogen (e.g., Chlorine)Various, e.g., C5, C7Modulates electronic properties, enhances lipophilicity, improves target binding. nih.govHalogenated 8-hydroxyquinolines
Hydroxyl (-OH)Various, e.g., C8Provides hydrogen bonding capability, enables metal chelation, interacts with biological targets. chemshuttle.com8-Hydroxyquinolines
Combined Halogen and HydroxylVariousCreates multifunctional analogues with unique steric and electronic profiles for diverse biological activities (e.g., antimicrobial, anticancer). bldpharm.com5-Chloro-7-iodo-8-quinolinol (Clioquinol)

Scope of Academic Inquiry into 7 Chloroquinolin 6 Ol

Classical Approaches for Quinoline Ring System Construction

Several named reactions, developed in the late 19th and early 20th centuries, form the bedrock of quinoline synthesis. These methods typically involve the condensation of anilines with various carbonyl-containing compounds under acidic or thermal conditions. iipseries.orgresearchgate.netjptcp.com

Skraup Synthesis and its Variants

First reported by Zdenko Hans Skraup in 1880, the Skraup synthesis is one of the earliest and most fundamental methods for producing quinolines. numberanalytics.com The reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid (acting as a dehydrating agent to convert glycerol to acrolein in situ), and an oxidizing agent like nitrobenzene. numberanalytics.comnumberanalytics.com The mechanism proceeds through a Michael addition of the aniline to the acrolein, followed by cyclization and oxidation to yield the quinoline ring. numberanalytics.com

Over the years, various modifications have been introduced to improve the reaction's yield and reproducibility, such as the use of moderators like acetic or boric acid and catalysts like ferrous sulfate (B86663). acs.org While versatile, the Skraup reaction can be aggressive due to the strongly acidic and oxidative conditions. numberanalytics.com

Friedländer Reaction and Adaptations

The Friedländer synthesis, developed by Paul Friedländer in 1882, offers a more direct route to substituted quinolines. ijpsjournal.comnih.gov This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an active methylene (B1212753) group (e.g., an aldehyde, ketone, or ester). nih.govresearchgate.net The reaction can be catalyzed by acids, bases, or simply by heat. jptcp.com

The mechanism typically involves the formation of an imine intermediate, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring system. nih.gov Numerous adaptations have been developed to enhance the reaction's efficiency and environmental profile, including the use of various catalysts and reaction conditions. nih.gov

Doebner-von Miller Reaction

The Doebner-von Miller reaction, also known as the Skraup-Doebner-von Miller synthesis, is a modification of the Skraup reaction that provides greater flexibility in introducing substituents to the quinoline ring. numberanalytics.comwikipedia.orgslideshare.net This method utilizes α,β-unsaturated aldehydes or ketones, which can be formed in situ from an aldol (B89426) condensation, reacting with an aniline in the presence of an acid catalyst. wikipedia.orgscribd.com

A key feature of the Doebner-von Miller reaction is the proposed fragmentation-recombination mechanism, where the initial conjugate addition product can fragment into an imine and a ketone, which then recombine to form the quinoline. acs.org This reaction has proven valuable for synthesizing a variety of substituted quinolines. ukzn.ac.za

Conrad-Limpach and Pfitzinger Syntheses

The Conrad-Limpach synthesis , discovered in 1887, involves the condensation of anilines with β-ketoesters. jptcp.comwikipedia.org Depending on the reaction temperature, this method can selectively produce either 4-hydroxyquinolines (at lower temperatures, kinetic control) or 2-hydroxyquinolines (at higher temperatures, thermodynamic control, also known as the Knorr quinoline synthesis). wikipedia.orgquimicaorganica.org The reaction proceeds through a Schiff base intermediate followed by an electrocyclic ring closure. wikipedia.org High-boiling solvents are often required for this thermal cyclization. nih.gov

The Pfitzinger reaction , also known as the Pfitzinger-Borsche reaction, provides a route to quinoline-4-carboxylic acids. researchgate.netwikipedia.org This reaction utilizes isatin (B1672199) or its derivatives, which are treated with a base to hydrolyze the amide bond, followed by condensation with a carbonyl compound containing an α-methylene group. wikipedia.orgui.ac.id The resulting intermediate then cyclizes and dehydrates to form the substituted quinoline-4-carboxylic acid. wikipedia.org This method has been widely applied in the synthesis of various biologically active molecules. researchgate.net

Other Named Reactions for Quinoline Scaffolds

Several other named reactions have contributed to the diverse toolkit for quinoline synthesis. iipseries.org

Gould-Jacobs Reaction: This method is particularly useful for preparing 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org It involves the reaction of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization. wikipedia.orgwikidoc.org Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline. wikidoc.orgmdpi.com The regioselectivity of the cyclization can be influenced by reaction conditions. d-nb.info

Combes Quinoline Synthesis: This reaction involves the condensation of anilines with β-diketones under acidic conditions to produce 2,4-disubstituted quinolines. bohrium.comscribd.com

Povarov Reaction: This is a [4+2] cycloaddition reaction between an aromatic imine (formed from an aniline and a benzaldehyde) and an alkene to form tetrahydroquinoline derivatives. iipseries.org

Modern and Sustainable Synthetic Strategies for Quinoline Derivatives

While classical methods remain valuable, contemporary research has focused on developing more efficient, selective, and environmentally friendly approaches to quinoline synthesis. bohrium.comresearchgate.netbenthamdirect.com These modern strategies often employ novel catalysts, alternative energy sources, and green reaction media. ijpsjournal.comijfans.org

Key advancements in modern quinoline synthesis include:

Catalysis: The use of transition metal catalysts (e.g., palladium, copper, gold, iron, and nickel), organocatalysts, and nanocatalysts has revolutionized quinoline synthesis. numberanalytics.comacs.orgmdpi.comrsc.orgorganic-chemistry.org These catalysts can promote reactions under milder conditions, improve yields, and enhance selectivity. numberanalytics.comijfans.org

Green Chemistry Approaches: Significant efforts have been made to align quinoline synthesis with the principles of green chemistry. ijpsjournal.combenthamdirect.com This includes the use of:

Microwave and Ultrasound Irradiation: These energy sources can accelerate reaction rates, often leading to higher yields in shorter times. benthamdirect.comacs.orgtandfonline.com

Solvent-Free Reactions and Green Solvents: Conducting reactions without a solvent or in environmentally benign solvents like water or ethanol (B145695) reduces waste and environmental impact. researchgate.nettandfonline.comnih.gov

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, offer high atom economy and efficiency. bohrium.comrsc.org

Photocatalysis: Visible-light-mediated reactions provide a sustainable alternative to traditional thermal methods. ijfans.orgmdpi.comorganic-chemistry.org

Oxidative Annulation: These strategies involve C-H bond activation and the formation of the quinoline ring through an oxidative cyclization process, often catalyzed by transition metals. mdpi.com

These modern approaches not only provide access to a diverse range of quinoline derivatives but also address the growing need for sustainable chemical manufacturing. numberanalytics.comresearchgate.net

Green Chemistry Principles in Quinoline Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.com In quinoline synthesis, this translates to the adoption of methodologies like microwave-assisted synthesis, solvent-free conditions, and the use of eco-friendly catalysts. ijpsjournal.comtandfonline.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govacs.org This is attributed to the efficient and uniform heating of the reaction mixture by microwaves. nih.gov

Several studies have demonstrated the utility of microwave irradiation in quinoline synthesis. For instance, a one-pot, three-component synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives was achieved with significantly reduced reaction times and solvent consumption under microwave conditions. lew.ro In another example, the Friedländer synthesis of quinolines was effectively carried out using a Nafion NR50 solid acid catalyst in ethanol under microwave irradiation, highlighting an environmentally friendly approach. mdpi.com Similarly, polyheterocyclic-fused quinoline-2-thiones have been synthesized in high yields by reacting ortho-heteroaryl anilines with carbon disulfide in water under microwave irradiation, without the need for any catalysts or additives. rsc.org

The advantages of microwave-assisted synthesis are further illustrated in the combinatorial synthesis of various fused quinoline systems, where this technique has enabled the rapid generation of molecular libraries with high efficiency and minimal environmental impact. acs.org

Table 1: Examples of Microwave-Assisted Quinoline Synthesis

Starting Materials Catalyst/Conditions Product Key Advantages Reference(s)
Benzo[f]quinoline, 2-bromo-acetophenones, electron-deficient alkynes Microwave irradiation (120°C, 120 min) Benzo[f]pyrrolo[1,2-a]quinoline derivatives Shorter reaction time, reduced solvent use lew.ro
2-Aminoaryl ketones, α-methylene carbonyl compounds Nafion NR50, ethanol, microwave irradiation Substituted quinolines Environmentally friendly, reusable catalyst mdpi.com
Ortho-heteroaryl anilines, CS2 Water, microwave irradiation Polyheterocyclic-fused quinoline-2-thiones Catalyst-free, high yields, simple filtration rsc.org
Aldehydes, enaminones, malononitrile Microwave irradiation Fused heterocyclic quinoline derivatives Short synthetic route, operational simplicity acs.org

Conducting reactions without a solvent or in the presence of a recyclable one, like water, is a core tenet of green chemistry. organic-chemistry.org This approach minimizes waste and avoids the use of often toxic and volatile organic solvents. jocpr.com

The Friedländer synthesis of quinolines has been successfully performed under solvent-free conditions. One method employed a reusable 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate ionic liquid as a catalyst, affording excellent yields of substituted quinolines in short reaction times. academie-sciences.fr Another approach utilized Hβ zeolite as a heterogeneous catalyst for the reaction of 2-aminobenzophenones with ketones, also under solvent-free conditions. rsc.org This catalyst proved to be reusable for several cycles without a significant loss in activity. rsc.org

Furthermore, the synthesis of 2,4-disubstituted quinolines has been achieved through a microwave-assisted, solvent-free method using p-sulfonic acid calix jocpr.comarene as a catalyst, which is also recyclable. tandfonline.com Even more impressively, a straightforward and environmentally friendly synthesis of quinolines has been developed from imines and styrene (B11656) under both solvent- and catalyst-free conditions, showcasing a highly green protocol. jocpr.com

The development of novel and efficient catalysts is crucial for advancing green synthetic methodologies. numberanalytics.com Formic acid and various nanoparticles have shown significant promise in the synthesis of quinolines.

Formic acid has been utilized as a versatile and environmentally friendly catalyst and reagent in quinoline synthesis. ijpsjournal.com It can act as a C1 synthon and a reducing agent in rhodium-catalyzed cyclization reactions between aniline derivatives and alkynyl esters. mdpi.com Homogeneous cobalt catalysts have also been employed for the transfer hydrogenation of quinolines using formic acid as the hydrogen source under mild conditions. researchgate.net Additionally, iridium complexes have been used to catalyze the selective reductive N-formylation of N-heteroarenes with formic acid serving as both the hydrogen source and the formylating agent. acs.org

Nanoparticles have also emerged as highly effective catalysts. For instance, cobalt and copper nanoparticles doped in aerogels have been used for the solvent-free Friedländer synthesis of quinolines from 2-amino-5-chlorobenzaldehyde (B1272629) derivatives and ethyl acetoacetate, resulting in high yields under mild conditions. tandfonline.com

Electrochemical synthesis offers a sustainable and powerful tool for organic reactions, often proceeding under mild, reagent-free conditions with high atom economy. researchgate.netthieme-connect.com This approach uses electricity to drive chemical transformations, avoiding the need for conventional oxidizing or reducing agents. thieme-connect.com

The synthesis of quinolines and their derivatives has been successfully achieved through various electrochemical methods. An intramolecular oxidative annulation of N-substituted o-amino phenylacetylene (B144264) has been performed in an undivided cell at room temperature to yield substituted quinolines without the need for external oxidants or metals. thieme-connect.comthieme-connect.com Another electrochemical protocol facilitates the synthesis of 2,3-disubstituted quinolines by reacting benzoxazinones with arylsulfonyl hydrazides under mild conditions in an undivided cell. rsc.org Furthermore, the selective C3-thiolation of quinoline compounds has been developed using an electrochemical method that boasts maximum atom economy and the use of simple starting materials. rsc.org

Catalytic Approaches (e.g., Formic Acid, Nanoparticles)

Transition Metal-Catalyzed Cyclizations and Annulations

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolines, by enabling efficient and selective bond formations. mdpi.comresearchgate.net These methods often proceed under milder conditions and with greater functional group tolerance compared to classical approaches. scispace.com

Palladium catalysts are particularly prominent in organic synthesis due to their high activity, selectivity, and broad substrate scope. rsc.org Palladium-catalyzed reactions have been extensively used for the construction of the quinoline core. numberanalytics.commdpi.com

One notable example is the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines, which proceeds in the absence of acids, bases, or other additives to produce a variety of quinoline derivatives in satisfactory yields. scispace.comrsc.org This reaction is believed to proceed through the initial oxidation of the allyl alcohol to an α,β-unsaturated aldehyde, followed by condensation with aniline and subsequent cyclization. scispace.com

Palladium catalysis has also been employed in cascade reactions for quinoline synthesis. For instance, a denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines provides an efficient route to 2-arylquinolines. semanticscholar.org Another innovative strategy involves a palladium-catalyzed isocyanide insertion reaction, which combines C(sp²)–H functionalization and [4 + 1] cyclization in a single step to construct functionalized quinolines. rsc.org

Table 2: Examples of Palladium-Catalyzed Quinoline Synthesis

Starting Materials Catalyst/Conditions Product Key Features Reference(s)
Aryl allyl alcohols, anilines Pd(OAc)₂, DMSO, 130°C, O₂ Substituted quinolines Additive-free, broad substrate scope scispace.comrsc.org
o-Aminocinnamonitriles, arylhydrazines PdCl₂, ligand, TfOH 2-Arylquinolines Cascade reaction, moderate to good yields semanticscholar.org
Imine, isocyanide Pd(dba)₂, ligand, base Functionalized quinolines Isocyanide insertion, C-H functionalization rsc.org
N-aryl-3-alkylideneazetidines, carboxylic acids Silver-promoted oxidative cascade Substituted quinolines Not a direct Pd-catalyzed reaction, but relevant to transition metal catalysis mdpi.com
Iridium and Manganese Catalysis

Iridium and manganese complexes have emerged as powerful catalysts for the synthesis of quinoline derivatives, primarily through acceptorless dehydrogenative coupling (ADC) and transfer hydrogenation reactions. beilstein-journals.orgbeilstein-journals.org These methods offer high atom economy and environmentally benign pathways by utilizing readily available alcohols as starting materials. beilstein-journals.org

Cyclometalated iridium complexes are particularly effective in catalyzing the one-pot ADC reaction between 2-aminobenzyl alcohols and various secondary alcohols (aryl, heteroaryl, or alkyl) to produce a wide range of substituted quinolines. beilstein-journals.org This strategy is noted for its mild reaction conditions, broad substrate scope, and the avoidance of stoichiometric oxidants, generating only hydrogen gas and water as byproducts. beilstein-journals.org A gram-scale reaction has been demonstrated, highlighting its potential for larger-scale synthesis. beilstein-journals.org Similarly, iridium-catalyzed transfer hydrogenative strategies can be used to synthesize quinolines directly from enones and 2-aminobenzyl alcohols, proceeding through a transfer hydrogenation step followed by a Friedländer-type condensation. rsc.org

Manganese, being an earth-abundant and inexpensive metal, presents a sustainable alternative to precious metals like iridium. beilstein-journals.orgresearchgate.net Manganese-based catalysts, including those supported by PN3 pincer ligands or porphyrin frameworks, have been successfully employed in the synthesis of quinolines and tetrahydroquinolines via the "borrowing hydrogen" methodology. beilstein-journals.org This process involves the temporary oxidation of an alcohol to an aldehyde or ketone, which then reacts with an amine, followed by the reduction of the resulting imine intermediate by the manganese-hydride species formed in the initial step. beilstein-journals.org

Table 1: Comparison of Iridium and Manganese Catalysis in Quinoline Synthesis

Feature Iridium Catalysis Manganese Catalysis
Reaction Type Acceptorless Dehydrogenative Coupling (ADC), Transfer Hydrogenation beilstein-journals.orgrsc.org Borrowing Hydrogen (BH), Hydrogen Auto-Transfer beilstein-journals.org
Typical Starting Materials 2-Aminobenzyl alcohols, secondary alcohols, enones beilstein-journals.orgrsc.org 2-Aminobenzyl alcohols, primary/secondary alcohols, ketones beilstein-journals.org
Key Advantages High efficiency, mild conditions, broad substrate scope beilstein-journals.org Low cost, sustainability, earth-abundant metal beilstein-journals.orgresearchgate.net
Byproducts H₂ gas, water beilstein-journals.org H₂ gas, water beilstein-journals.org
Nickel-Catalyzed Dehydrogenative Coupling

Nickel catalysis provides an economical and environmentally sound approach for quinoline synthesis through dehydrogenative coupling reactions. organic-chemistry.orgrsc.org These methods leverage inexpensive and earth-abundant nickel catalysts, often featuring tetraaza macrocyclic ligands or operating without phosphine (B1218219) ligands, which enhances their practicality. organic-chemistry.orgrsc.org

A general strategy involves the acceptorless dehydrogenative coupling of o-aminobenzyl alcohols with ketones or secondary alcohols. rsc.org The reaction, catalyzed by systems like [Ni(MeTAA)], proceeds via a mono- or double-dehydrogenative cyclization to afford a wide variety of substituted quinolines in high yields. rsc.org This one-step process is both efficient and practical. rsc.org

Another approach utilizes a molecularly defined, phosphine-free nickel catalyst for the double dehydrogenative coupling of 2-aminobenzyl alcohol with secondary alcohols under aerobic conditions. organic-chemistry.orgfigshare.com This sustainable method operates at a mild temperature of 80°C. organic-chemistry.orgfigshare.com A key feature is the catalyst's ability to store hydrogen within the ligand backbone, bypassing the formation of metal-hydrides and allowing for easy regeneration of the catalyst via aerobic oxidation. organic-chemistry.orgfigshare.com Studies have shown this strategy is scalable and tolerates a wide range of substrates, with mechanistic investigations pointing to the hydrogen atom transfer (HAT) step as being rate-limiting. organic-chemistry.org This nickel-catalyzed sequential dehydrogenation and condensation process has been used to synthesize numerous substituted quinoline derivatives with yields up to 93%. figshare.comacs.org

Table 2: Nickel-Catalyzed Dehydrogenative Coupling for Quinoline Synthesis

Catalyst System Coupling Partners Reaction Conditions Key Features
[Ni(MeTAA)] o-Aminobenzyl alcohols + Ketones/Secondary Alcohols Heat Earth-abundant catalyst, acceptorless, high yields rsc.org
Phosphine-free Ni complex 2-Aminobenzyl alcohol + Secondary Alcohols 80°C, Aerobic/O₂ Sustainable, mild temperature, catalyst regenerable organic-chemistry.orgfigshare.com
Nickel catalyst with tBuONa α-2-Aminoaryl alcohols + Ketones/Secondary Alcohols Toluene, 120-135°C Low catalyst loading, wide substrate scope, atom-efficient acs.org
Visible-Light-Mediated Reactions

Visible-light-mediated reactions have gained prominence as a green and sustainable tool for quinoline synthesis, often operating under mild, room-temperature conditions. organic-chemistry.orgorganic-chemistry.org These methods can proceed through various mechanisms, including those utilizing metal-free organic photocatalysts or earth-abundant metal catalysts. organic-chemistry.orgmdpi.com

One effective metal-free strategy employs anthraquinone (B42736) as a small-molecule organic photocatalyst and DMSO as the oxidant. organic-chemistry.org This system facilitates the oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols to furnish quinolines in good yields at room temperature. organic-chemistry.org The reaction avoids the need for metal catalysts or harsh oxidants by proceeding through a radical-mediated process where the photocatalyst promotes the oxidation of alcohols to the corresponding carbonyl compounds, which then undergo condensation. organic-chemistry.org Other organic photocatalysts, such as 9,10-phenanthrenequinone, have also been used to catalyze the electrocyclization of 2-vinylarylimines to form 2,4-disubstituted quinolines. organic-chemistry.org

In addition to purely organic systems, iron-catalyzed, visible-light-driven reactions have been developed. mdpi.com For instance, the treatment of quinoline with carboxylic acids in the presence of an iron(III) chloride–phenanthroline complex under blue LED irradiation can produce 4-substituted hydroxyalkyl quinolines. mdpi.com This process is initiated by the light-promoted decarboxylation of an iron-carboxylate complex to generate an alkyl radical. mdpi.com

Table 3: Examples of Visible-Light-Mediated Quinoline Synthesis

Catalytic System Reactants Reaction Type Key Features
Anthraquinone/DMSO 2-Aminobenzyl alcohols + Secondary alcohols Oxidative Cyclization Metal-free, room temperature, sustainable organic-chemistry.org
Titanium dioxide/O₂ Tetrahydroquinolines Aerobic Dehydrogenation Inexpensive, non-toxic catalyst, green oxidant organic-chemistry.org
Iron(III) chloride-phenanthroline Quinoline + Carboxylic acids Decarboxylative Alkylation Uses earth-abundant metal, cleaner alternative to heating mdpi.com
Azidobenziodazolone (ABZ) Cyclopropenes Radical Azidation/Cyclization Metal-free, affords 4-trifluoromethylquinolines acs.org

Regioselective Synthesis of this compound: Specific Strategies

The synthesis of specifically substituted quinolines like this compound requires precise control over the regioselectivity of functionalization reactions. The introduction of a chlorine atom at the C7 position and a hydroxyl group at the C6 position can be achieved through various strategies, including the functionalization of a pre-formed quinoline ring or the cyclization of appropriately substituted precursors.

Strategies for Hydroxylation at the 6-Position

Introducing a hydroxyl group selectively at the C6 position of the quinoline core is a significant synthetic challenge due to the electronic properties of the ring system. researchgate.net Direct C-H hydroxylation at this position is not straightforward.

One viable approach is to employ biocatalysis. For example, the flavin-dependent halogenase Rdc2 has been shown to catalyze the chlorination of various hydroxyquinolines ortho to the hydroxyl group. usu.edu In a relevant transformation, when 6-hydroxyquinoline (B46185) was used as a substrate, the enzyme produced 5-chloro-6-hydroxyquinoline. usu.edu While this introduces the chlorine at C5 instead of C7, it demonstrates the principle of using an existing hydroxyl group to direct further functionalization. A different biocatalyst or a chemo-enzymatic approach could potentially alter this regioselectivity.

More commonly, the 6-hydroxyl group is incorporated by starting the synthesis with a precursor that already contains the oxygen functionality at the correct position. For instance, a substituted aminophenol can be used as a starting material in classical quinoline syntheses like the Skraup or Doebner-von Miller reactions. The synthesis of 6-methoxyquinoline-5,8-dione, for example, has been achieved by starting with 6-methoxyquinoline, indicating the feasibility of building the quinoline ring from precursors with existing C6-oxygenation. nih.gov

Strategies for Chlorination at the 7-Position

The regioselective chlorination of the quinoline nucleus at the C7 position is also challenging, as functionalization often occurs at the C5 and C8 positions, directed by the ring nitrogen. However, specific methods have been developed to achieve C7 halogenation.

Copper(II)-catalyzed halogenation using inexpensive sodium halides (NaCl) offers a mild protocol for the functionalization of quinoline at the C5 and C7 positions. rsc.orgresearchgate.net While these reactions can sometimes produce a mixture of C5- and C5,C7-dihalogenated products, careful control of reaction conditions can favor specific isomers. researchgate.netrsc.org Mechanistic studies suggest these transformations may proceed through a single-electron-transfer (SET) process. rsc.org

Another strategy involves starting with a precursor where other reactive sites are blocked. For instance, the synthesis of 7-aminoquinoline-5,8-diones has been achieved by starting with 5-chloro-8-hydroxyquinoline, which is first nitrated at the 7-position to give 5-chloro-7-nitro-8-hydroxyquinoline. nih.gov This demonstrates that the C7 position can be functionalized, even in the presence of other substituents.

Sequential Introduction of Chloro and Hydroxyl Groups

The construction of this compound logically involves a multi-step sequence where the chloro and hydroxyl groups are introduced in a controlled manner. There are several plausible synthetic routes.

Route A: Chlorination of a 6-Hydroxyquinoline Precursor One could begin with 6-hydroxyquinoline or a protected analogue. The hydroxyl group is known to be an ortho-, para-director in electrophilic aromatic substitution. Direct chlorination would likely yield a mixture of products, including the 5-chloro and 7-chloro isomers. A directing group strategy might be necessary to achieve selectivity for the C7 position. For example, after protecting the C6-hydroxyl group, one might employ a bulky directing group at the C8 position to sterically hinder C5 and favor substitution at C7.

Route B: Hydroxylation of a 7-Chloroquinoline Precursor This route would start with 7-chloroquinoline. Introducing a hydroxyl group at the C6 position via electrophilic substitution is difficult. A more likely pathway would involve the introduction of a nitro group, which could potentially be directed to the C6 position under specific conditions, followed by reduction to an amino group, and subsequent conversion to a hydroxyl group via a Sandmeyer-type reaction.

Route C: Ring Synthesis from Substituted Precursors Perhaps the most efficient strategy involves constructing the quinoline ring from an acyclic precursor that already contains the required substituents or their precursors. For example, a key intermediate for the synthesis of related compounds is 7-chloroquinoline-6-carbaldehyde. mdpi.com The existence of this aldehyde implies a synthetic pathway to a C6-functionalized 7-chloroquinoline. This aldehyde could be synthesized and then the formyl group could be converted to a hydroxyl group via a Baeyer-Villiger oxidation followed by hydrolysis. The synthesis of the aldehyde itself could start from a molecule like 4-chloro-2-nitroaniline, which would undergo reactions to build the second ring, establishing the chloro group at the correct position from the outset.

A specific example from the literature describes the synthesis of 7-fluoro-6-nitro-4-hydroxy quinazoline (B50416) from 2-amino-4-fluorobenzoic acid, which is first cyclized and then nitrated. google.com A similar logic could be applied to quinoline synthesis, starting with a molecule such as 2-amino-5-chlorobenzoic acid or a related aniline to build the heterocyclic ring with the chlorine atom already in place at the future C7 position.

Table 4: Potential Regioselective Strategies for this compound

Position Functional Group Method/Reagent Key Considerations
C6 Hydroxyl Ring synthesis from a 4-aminophenol (B1666318) derivative Ensures correct positioning from the start. researchgate.net
C6 Hydroxyl Biocatalysis Potentially highly selective but requires specific enzymes. usu.edu
C7 Chloro Cu(II)-catalyzed chlorination with NaCl Mild conditions, but may yield mixtures with C5-chloro isomers. rsc.org
C7 Chloro Nitration/Reduction/Sandmeyer on a quinoline precursor Multi-step process, regioselectivity of nitration is key. nih.gov

Electrophilic Aromatic Substitution Patterns in Chloroquinolinols

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, exhibits complex reactivity towards electrophilic aromatic substitution (EAS). The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack compared to benzene. tandfonline.comorientjchem.org Consequently, electrophilic substitution on the unsubstituted quinoline nucleus typically occurs on the more electron-rich benzene ring, favoring positions C-5 and C-8.

In the case of this compound, the reactivity is further modulated by the substituents on the benzenoid ring. The hydroxyl group (-OH) at the C-6 position is a powerful activating group, directing incoming electrophiles to its ortho (C-5, C-7) and para (C-8) positions. Conversely, the chlorine atom at C-7 is a deactivating group, albeit an ortho, para-director.

The interplay of these effects dictates the regioselectivity of EAS reactions. The strong activating nature of the C-6 hydroxyl group is the dominant influence, significantly enhancing the nucleophilicity of the carbocyclic ring. The C-7 position is already occupied. Therefore, electrophilic attack is most likely to occur at the C-5 and C-8 positions, which are ortho and para to the strongly activating hydroxyl group, respectively. Common electrophilic substitution reactions such as nitration, halogenation, and sulfonation would be expected to yield primarily 5- and 8-substituted derivatives. msu.edu For instance, similar quinoline systems undergo halogenation and nitration, indicating the viability of such transformations.

Nucleophilic Substitution Reactions of this compound

The quinoline ring system, particularly when bearing electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAE). The electron-withdrawing effect of the heterocyclic nitrogen atom polarizes the ring system, creating electron-deficient carbon centers at the C-2 and C-4 positions. tandfonline.comsemanticscholar.org This makes these positions prime targets for nucleophilic attack, especially if a good leaving group is present.

In systems like 4,7-dichloroquinoline, studies have conclusively shown that nucleophilic substitution occurs regioselectively at the C-4 position. semanticscholar.orgmdpi.com This enhanced reactivity is attributed to the direct activation by the nitrogen atom through resonance and inductive effects, which stabilizes the Meisenheimer-like intermediate formed during the reaction. Computational studies and experimental data, including bond dissociation energies (96.2 kcal/mol for C4-Cl vs. 97.5 kcal/mol for C7-Cl) and ¹H NMR chemical shifts, confirm the higher electrophilicity of the C-4 position compared to other positions on the quinoline ring. semanticscholar.org

For this compound, the molecule lacks a leaving group at the highly activated C-2 or C-4 positions. Therefore, direct nucleophilic substitution on the heterocyclic ring is not a primary reaction pathway. Instead, the reactivity of this compound towards nucleophiles is centered on its functional groups: the hydroxyl moiety at C-6 and the chloro substituent at C-7. These reactions, which involve the substitution of the hydroxyl group (or a derivative) or the chlorine atom, are detailed in the subsequent sections.

Chemical Transformations of the Hydroxyl Moiety in Quinolin-6-ols

The hydroxyl group at the C-6 position of this compound is a versatile functional handle for a wide range of chemical transformations. Its reactivity allows for the synthesis of a diverse library of derivatives through O-alkylation, O-acylation, and conversion into a leaving group for subsequent substitution reactions.

O-Alkylation and O-Acylation: The phenolic hydroxyl group can be readily converted into an ether or an ester. O-alkylation is typically achieved by treating the corresponding sodium or potassium salt of the quinolinol with an alkyl halide (e.g., ethyl iodide) or dialkyl sulfate in an aprotic solvent. publish.csiro.auresearchgate.net This reaction proceeds via a nucleophilic substitution mechanism. researchgate.net Similarly, O-acylation can be performed using acyl chlorides or anhydrides to yield the corresponding ester derivatives.

Oxidation: The hydroxyl-substituted benzene ring can be susceptible to oxidation. Under specific conditions, the hydroxyl group can be oxidized, potentially leading to the formation of quinone structures. For example, 7-chloro-5,8-quinolinequinone is a known derivative that can be synthesized through condensation reactions, implying an oxidized quinoline precursor. researchgate.net

Conversion to a Leaving Group: The hydroxyl group itself is a poor leaving group. However, it can be transformed into a more labile group, such as a sulfonate ester (tosylate, mesylate) or a halogen. Reaction with agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can replace the hydroxyl group with a chlorine atom. This transformation makes the C-6 position susceptible to nucleophilic attack, opening pathways to new derivatives that are not accessible through direct substitution.

Table 1: Key Transformations of the Hydroxyl Group in Quinolin-6-ols

Reaction Type Typical Reagents Product Class Reference(s)
O-AlkylationAlkyl halide, K₂CO₃/NaHEther publish.csiro.aunih.gov
O-AcylationAcyl chloride, BaseEster nih.gov
OxidationOxidizing agents (e.g., KMnO₄)Quinone
Conversion to HalogenPOCl₃, SOCl₂Chloro-derivative
Conversion to Sulfonate EsterTsCl, MsCl, BaseTosylate/Mesylate Ester

Reactivity of the Halogen Substituent in 7-Chloroquinolines

The reactivity of a halogen substituent on the quinoline ring is highly dependent on its position. The chlorine atom at the C-7 position of this compound is attached to the carbocyclic (benzene) part of the scaffold. Unlike halogens at the C-2 or C-4 positions, the C-7 halogen is not directly activated by the electron-withdrawing nitrogen atom of the pyridine ring. tandfonline.comsemanticscholar.org

As a result, the C-7 chlorine atom exhibits reactivity characteristic of a typical aryl chloride, meaning it is relatively unreactive towards traditional nucleophilic aromatic substitution (SNAE) reactions. chemguide.co.uk Displacement of the C-7 chlorine requires forcing conditions or, more commonly, the use of transition metal catalysis. mdpi.com This stands in stark contrast to the C-4 chlorine in compounds like 4,7-dichloroquinoline, which is readily displaced by a wide variety of nucleophiles, including amines, thiols, and alkoxides, often under mild conditions. semanticscholar.orgmdpi.com

This difference in reactivity allows for selective functionalization in di- or poly-substituted quinolines. For instance, in reactions involving 4,7-dichloroquinoline, nucleophiles will almost exclusively attack the C-4 position, leaving the C-7 chlorine intact for subsequent, different chemical transformations, such as cross-coupling reactions. tandfonline.comsemanticscholar.org

Table 2: Comparative Reactivity of Chloro-Substituents on the Quinoline Ring

Position Relative Reactivity to SNAr Reason for Reactivity Reference(s)
C-2HighActivated by adjacent nitrogen atom. tandfonline.com
C-4Very HighActivated by para nitrogen atom (strong resonance and inductive effect). tandfonline.comsemanticscholar.org
C-5LowNot significantly activated by the nitrogen atom.
C-6LowNot significantly activated by the nitrogen atom.
C-7LowNot significantly activated by the nitrogen atom. semanticscholar.orgmdpi.com
C-8LowNot significantly activated by the nitrogen atom. nih.gov

Metalation and Cross-Coupling Reactions for Advanced Functionalization

The relatively low reactivity of the C-7 chlorine atom in this compound towards direct nucleophilic substitution can be overcome using transition-metal-catalyzed cross-coupling reactions. These powerful synthetic tools enable the formation of new carbon-carbon and carbon-heteroatom bonds at the C-7 position, providing access to a vast array of complex derivatives.

Cross-Coupling Reactions: Palladium-catalyzed reactions are particularly effective for the functionalization of chloroquinolines.

Heck Reaction: This reaction couples the C-7 position with an alkene, offering a route to vinyl-substituted quinolines. The Heck reaction is a robust method for aryl chlorides and has been applied to various quinoline systems. acs.orgmdpi.comorganic-chemistry.org

Suzuki Coupling: Involving the reaction of the chloroquinoline with a boronic acid or ester, the Suzuki coupling is a versatile method for creating new C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the C-7 position. scispace.com

Stille Coupling: This reaction utilizes organostannanes as coupling partners and provides another efficient route for C-C bond formation. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the chloroquinoline with amines, a transformation that is difficult to achieve via traditional SNAr at the C-7 position.

Metalation: Direct metalation of this compound via deprotonation with a strong base is complicated by the presence of the acidic phenolic proton. The hydroxyl group would be deprotonated first. Therefore, a protection strategy for the hydroxyl group would be necessary before attempting direct C-H metalation or halogen-metal exchange at other positions on the ring. For related compounds like 7-chloro-4-iodoquinoline, selective halogen-metal exchange at the more reactive C-I bond has been demonstrated using specialized Grignard reagents.

Table 3: Common Cross-Coupling Reactions for Functionalizing 7-Chloroquinolines

Reaction Name Typical Catalyst Coupling Partner Product Type Reference(s)
Heck ReactionPd(OAc)₂, P(t-Bu)₃Alkene (e.g., Styrene, Acrylate)Alkenyl-quinoline acs.orgorganic-chemistry.org
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Aryl/Alkyl Boronic AcidAryl/Alkyl-quinoline scispace.com
Stille CouplingPd(PPh₃)₄Organostannane (R-SnBu₃)Substituted quinoline researchgate.net
Buchwald-Hartwig AminationPd catalyst, Ligand (e.g., BINAP)AmineAmino-quinoline acs.org

Derivatization to Polymeric Monomers and Precursors

This compound can serve as a scaffold for the synthesis of functional monomers, which can then be polymerized to create materials with novel optical, electronic, or biological properties. The derivatization strategy typically involves introducing a polymerizable functional group, such as a vinyl, styryl, acrylate (B77674), or methacrylate (B99206) moiety, onto the quinoline core.

The hydroxyl group at C-6 is an ideal site for this modification. A common approach is the esterification of the hydroxyl group with a polymerizable acid chloride, such as methacryloyl chloride or acryloyl chloride, in the presence of a base. researchgate.net This reaction yields a quinoline-containing methacrylate or acrylate monomer, which can undergo free-radical polymerization to produce side-chain polymers where the quinoline unit is pendant to the polymer backbone. researchgate.net

Alternatively, the C-7 chlorine atom can be utilized as a synthetic handle. A vinyl or styryl group can be introduced at this position via a palladium-catalyzed cross-coupling reaction, such as the Heck or Suzuki reaction. The resulting monomer can then be incorporated into polymers. Both side-chain and main-chain quinolinol-containing polymers have been synthesized. researchgate.netacs.org Main-chain polymers can be prepared through step-growth polymerization, for example, by using Pd-catalyzed polycondensation reactions involving di-functionalized quinoline monomers. acs.org

Furthermore, quinoline derivatives, including those with hydroxyl groups, have been investigated as photoinitiators in polymerization processes, demonstrating their potential to influence the properties of polymeric materials. researchgate.net The development of monomers from renewable resources is a growing field, and functionalized heterocycles like this compound are valuable building blocks in the design of advanced polymers. researchoutreach.org

Table 4: Strategies for Monomer Synthesis from this compound

Reactive Site Reaction Reagent Polymerizable Group Reference(s)
C-6 HydroxylEsterificationMethacryloyl chlorideMethacrylate researchgate.net
C-6 HydroxylEtherification4-Vinylbenzyl chlorideStyryl researchgate.net
C-7 ChlorineSuzuki Coupling4-Vinylphenylboronic acidStyryl scispace.com
C-7 ChlorineHeck ReactionEthyleneVinyl organic-chemistry.org

Advanced Spectroscopic Characterization of 7 Chloroquinolin 6 Ol

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful, non-destructive tool for identifying the functional groups and probing the skeletal framework of a molecule. rsc.org By analyzing the vibrational modes of the constituent atoms, a characteristic "fingerprint" of the compound can be obtained.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum reveals the presence of specific functional groups based on their characteristic absorption frequencies. For 7-Chloroquinolin-6-ol, the FT-IR spectrum is expected to be dominated by vibrations associated with the quinoline (B57606) ring system, the hydroxyl group, and the carbon-chlorine bond.

Key expected FT-IR absorption bands for this compound are detailed in the table below. The O-H stretching vibration of the hydroxyl group is typically observed as a broad band in the region of 3400-3200 cm⁻¹, the broadening of which is indicative of intermolecular hydrogen bonding. acs.org Aromatic C-H stretching vibrations are anticipated to appear in the 3100-3000 cm⁻¹ range. rsc.org The C=C and C=N stretching vibrations of the quinoline ring are expected to produce a series of sharp bands between 1620 and 1430 cm⁻¹. uky.edu The in-plane bending of the O-H group and the C-O stretching are likely to be found in the 1410-1260 cm⁻¹ and 1260-1000 cm⁻¹ regions, respectively. The C-Cl stretching vibration is typically observed in the 850-550 cm⁻¹ range.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H Stretching3400-3200Strong, Broad
Aromatic C-H Stretching3100-3000Medium to Weak
C=C/C=N Stretching (Quinoline Ring)1620-1430Strong to Medium
O-H In-plane Bending1410-1260Medium
C-O Stretching1260-1000Strong
C-Cl Stretching850-550Medium to Strong

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. researchgate.net While FT-IR is more sensitive to polar functional groups, Raman spectroscopy provides excellent data for non-polar bonds and symmetric vibrations. acs.org For this compound, the FT-Raman spectrum would be particularly useful for characterizing the vibrations of the quinoline ring.

The FT-Raman spectrum of this compound is expected to show strong signals for the aromatic C-C stretching vibrations of the quinoline ring, typically appearing in the 1600-1500 cm⁻¹ region. uky.edudergipark.org.tr The ring breathing modes, which involve the symmetric expansion and contraction of the entire ring system, are also characteristically strong in Raman spectra and are expected in the fingerprint region. The C-Cl stretch is also Raman active.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretching3100-3000Medium
C=C/C=N Stretching (Quinoline Ring)1620-1430Strong
Quinoline Ring Breathing Modes1000-600Strong to Medium
C-Cl Stretching850-550Medium

The combined analysis of FT-IR and FT-Raman spectra provides a comprehensive picture of the vibrational landscape of this compound. The presence of a strong, broad absorption in the FT-IR spectrum around 3300 cm⁻¹ would be a clear indicator of the hydroxyl group and its involvement in hydrogen bonding. acs.org The series of sharp bands in both spectra between 1620 and 1430 cm⁻¹ confirms the presence of the quinoline aromatic system. uky.edudergipark.org.tr The observation of a medium to strong band in the 850-550 cm⁻¹ region in both spectra would be attributable to the C-Cl stretching vibration. The complementary nature of the two techniques allows for a more confident assignment of the observed vibrational bands to specific molecular motions.

Fourier Transform Raman (FT-Raman) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, typically ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the proton of the hydroxyl group.

The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the hydroxyl group. The proton of the hydroxyl group is expected to appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration. The protons on the quinoline ring will appear as doublets or multiplets in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling constants providing information about their positions on the ring. usu.edu

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
H28.5 - 8.8Doublet
H37.2 - 7.5Doublet
H48.0 - 8.3Doublet
H57.6 - 7.9Singlet
H87.4 - 7.7Doublet
6-OHVariable (e.g., 9.0-10.0 in DMSO-d₆)Broad Singlet

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering valuable information about the carbon skeleton. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of individual carbon signals.

In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the nine carbon atoms of the quinoline ring. The chemical shifts will be influenced by the attached substituents. The carbon atom bearing the hydroxyl group (C6) is expected to be significantly deshielded, appearing at a higher chemical shift (around δ 150-160 ppm). Conversely, the carbon atom attached to the chlorine atom (C7) will also be deshielded. The other aromatic carbons will resonate in the typical range for quinoline derivatives (δ 110-150 ppm). usu.edu

Carbon AtomExpected Chemical Shift (δ, ppm)
C2150 - 155
C3120 - 125
C4135 - 140
C4a125 - 130
C5115 - 120
C6150 - 160
C7130 - 135
C8110 - 115
C8a145 - 150

Advanced NMR Techniques for Structural Elucidation

The unequivocal structural assignment of complex organic molecules like this compound relies heavily on advanced Nuclear Magnetic Resonance (NMR) spectroscopy. While one-dimensional (1D) ¹H and ¹³C NMR provide initial data, two-dimensional (2D) techniques are indispensable for confirming the precise connectivity and spatial relationships of atoms within the molecule. researchgate.net These methods enhance spectral resolution by spreading information across two frequency dimensions, which is crucial for interpreting the often-crowded spectra of complex heterocyclic compounds. tanta.edu.egacs.org

For a molecule such as this compound, a suite of 2D NMR experiments is typically employed to assemble the structural puzzle. lehigh.edu These experiments include:

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other (typically through two or three bonds). mdpi.comnih.gov In the COSY spectrum of this compound, cross-peaks would confirm the connectivity of adjacent protons on both the pyridine (B92270) and benzene (B151609) rings of the quinoline scaffold. For instance, it would show correlations between H-2 and H-3 (if present), H-3 and H-4, and H-5 and H-8, helping to trace the proton network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. acs.orgmdpi.com It is exceptionally useful for assigning the carbon signals based on the already-assigned proton spectrum. lehigh.edu Each cross-peak in the HSQC spectrum represents a direct C-H bond, definitively linking specific protons to their corresponding carbons in the this compound structure.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular skeleton by revealing long-range couplings between protons and carbons (typically over two to three bonds). mdpi.com This is particularly vital for identifying and assigning quaternary carbons (those without attached protons), such as C-6, C-7, C-8a, and C-4a. For example, the proton at H-5 would show an HMBC correlation to the carbon bearing the chlorine atom (C-7) and the carbon bearing the hydroxyl group (C-6), confirming their positions relative to the H-5 proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of nuclei, regardless of whether they are connected through bonds. researchgate.net It detects through-space correlations based on the Nuclear Overhauser Effect (NOE). researchgate.net In the context of this compound, NOESY can help confirm the substitution pattern by showing correlations between protons on different rings that are close to each other in space.

The combined application of these techniques allows for a step-by-step assembly of the molecular structure, providing unambiguous evidence for the placement of the chloro and hydroxyl substituents on the quinoline core. lehigh.eduunt.edu

Table 1: Illustrative 2D NMR Correlations for Structural Elucidation of a Chloroquinoline Scaffold

Technique Type of Correlation Information Gained for this compound Structure
COSY ¹H-¹H (through-bond) Confirms connectivity between adjacent protons (e.g., H-2/H-3, H-5/H-8).
HSQC ¹H-¹³C (one-bond) Assigns carbon signals directly attached to known protons (e.g., C-2 to H-2).
HMBC ¹H-¹³C (multiple-bond) Establishes long-range connectivity, crucial for assigning quaternary carbons (e.g., H-5 to C-7 and C-6) and linking fragments.
NOESY ¹H-¹H (through-space) Confirms spatial proximity of protons, validating the overall 3D structure and substitution pattern.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions and Solvatochromism

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from the ground state to higher energy excited states. azooptics.com For aromatic and heterocyclic compounds like this compound, the absorption spectra are dominated by electronic transitions of n or π electrons to the π* excited state. tanta.edu.eg The quinoline core, being an unsaturated bicyclic aromatic system, provides the necessary chromophores for these transitions. dergipark.org.tr

The UV-Vis spectrum of a quinoline derivative typically displays multiple absorption bands, each corresponding to a specific electronic transition. azooptics.com The primary transitions observed are:

π → π* transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems like the quinoline core exhibit strong π → π* transitions.

n → π* transitions: These are lower-intensity absorptions that involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen or oxygen atoms, to a π* antibonding orbital.

In this compound, the presence of the hydroxyl (-OH) and chloro (-Cl) substituents modifies the electronic distribution of the quinoline chromophore. The hydroxyl group, an auxochrome with non-bonding electrons, can participate in n → π* transitions and also influence the π system. The chlorine atom also has non-bonding electrons but primarily exerts an electron-withdrawing inductive effect. The spectrum is expected to show complex bands arising from transitions across the entire conjugated system. For example, a related compound, montelukast, which contains a 7-chloroquinoline (B30040) moiety, exhibits significant absorption related to this structural part. slideshare.net The absorption maxima (λmax) provide a fingerprint of the molecule's electronic structure. azooptics.com

The phenomenon where the position, and sometimes the intensity, of an absorption band changes with the polarity of the solvent is known as solvatochromism. slideshare.netsu.edu.ly This effect arises from differential solvation of the ground and excited states of the molecule.

Bathochromic Shift (Red Shift): A shift to a longer wavelength. This typically occurs for π → π* transitions when moving to a more polar solvent, as the excited state is often more polar than the ground state and is thus stabilized to a greater extent by the polar solvent. tanta.edu.egnih.gov

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength. This is characteristic of n → π* transitions in the presence of polar, protic solvents (like water or ethanol). tanta.edu.eg The solvent molecules can form hydrogen bonds with the lone pair of electrons in the ground state, lowering its energy and thus increasing the energy required for the n → π* transition.

For this compound, increasing solvent polarity is expected to cause a bathochromic shift in its π → π* bands and a hypsochromic shift in its n → π* bands. The study of absorption spectra in a range of solvents with varying polarities can therefore help in the assignment of the observed electronic transitions. su.edu.lyijiset.com

Table 2: Expected Solvatochromic Shifts for this compound

Electronic Transition Expected Shift with Increasing Solvent Polarity Reason
π → π* Bathochromic (Red Shift) Stabilization of the more polar π* excited state.
n → π* Hypsochromic (Blue Shift) Stabilization of the ground state non-bonding electrons via hydrogen bonding with protic solvents.

Electronic Transitions and Absorption Maxima

Photophysical Properties and Luminescence Characterization

Photophysical properties describe the pathways by which a molecule dissipates the energy it absorbs from light. Besides non-radiative decay (heat), a molecule can release energy by emitting a photon, a process known as luminescence. Luminescence is broadly divided into fluorescence and phosphorescence. Quinoline and its derivatives are well-known for their fluorescent properties. um.edu.myresearchgate.net

Fluorescence is the emission of light from a singlet excited state (S₁) to the singlet ground state (S₀). This process is rapid and ceases almost immediately after the excitation source is removed. The fluorescence emission spectrum is typically a mirror image of the absorption band and occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift. unt.edu

The fluorescence of quinoline derivatives is highly sensitive to their structural features and environment. um.edu.my

Substituent Effects: The electron-donating hydroxyl group (-OH) and the electron-withdrawing chlorine atom (-Cl) on the this compound skeleton influence the energy of the excited states and can enhance or quench fluorescence. Rigid, planar structures like the quinoline ring system are conducive to fluorescence. unt.edu

Solvent Effects: The fluorescence intensity and emission maximum can be significantly affected by solvent polarity. For many quinoline derivatives, fluorescence intensity is highest in less polar solvents and decreases in polar protic solvents due to specific interactions like hydrogen bonding that provide non-radiative decay pathways. um.edu.my The coordination of the ligand to a metal ion can also significantly alter emission intensities. acs.org

Phosphorescence is the emission of light from a triplet excited state (T₁) to the singlet ground state (S₀). This transition is "spin-forbidden," making it much slower than fluorescence, with emission lasting from microseconds to seconds. For phosphorescence to occur, the molecule must first undergo intersystem crossing (ISC), a non-radiative transition from a singlet excited state (S₁) to a triplet excited state (T₁).

While fluorescence is more common for organic molecules, phosphorescence can be observed, particularly in specific conditions. For quinolinol-type ligands, phosphorescence is often significantly enhanced upon complexation with heavy metal ions, which promotes ISC via the heavy-atom effect. acs.orgacs.org Some osmium(II) and iridium(III) complexes containing quinolinolate ligands have been reported to exhibit dual emission, showing both fluorescence and phosphorescence at room temperature. researchgate.net It is plausible that this compound could exhibit phosphorescence at low temperatures (which reduces collisional deactivation) or upon forming complexes with suitable metal ions. acs.org

Table 3: Comparison of Luminescence Properties

Property Fluorescence Phosphorescence
Originating State First Excited Singlet State (S₁) First Excited Triplet State (T₁)
Spin Multiplicity Allowed (S₁ → S₀) Forbidden (T₁ → S₀)
Lifetime Nanoseconds (10⁻⁹ s) Microseconds to seconds
Occurrence in Quinolines Common, sensitive to substituents and solvent. Less common for the free ligand; enhanced by heavy metal complexation and low temperatures.

Quantum Yield Determinations

The quantum yield of a fluorophore is a critical measure of its fluorescence efficiency, defined as the ratio of photons emitted to photons absorbed. This parameter is fundamental in characterizing the photophysical behavior of a compound and is influenced by its molecular structure and environment.

For context, the quantum yields of related quinoline derivatives can vary significantly based on the nature and position of substituents. For instance, 8-hydroxyquinoline (B1678124) is known to be weakly fluorescent due to excited-state intermolecular proton transfer, but its fluorescence emission increases upon chelation with metal ions, which enhances molecular rigidity. rroij.comscispace.com The introduction of electron-donating or electron-withdrawing groups, as well as halogens, at different positions on the quinoline ring can also significantly alter the quantum yield. rroij.comscispace.com For example, a derivative of 8-hydroxyquinoline, aluminium tris(4-morpholinyl-8-hydroxyquinoline), was found to have a relative photoluminescence quantum yield two times higher than the parent aluminium tris(8-hydroxyquinoline).

The determination of quantum yield is typically performed using either absolute or relative methods. researchgate.net The absolute method involves the use of an integrating sphere to collect all emitted photons, while the more common relative method compares the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. researchgate.nethoriba.com

Interactive Data Table: Quantum Yield of Selected Reference Fluorophores

Since data for this compound is unavailable, the following table provides quantum yield values for commonly used fluorescence standards to illustrate the range of this property.

FluorophoreSolventQuantum Yield (Φ)
Fluorescein0.1 M NaOH0.95
Quinine Sulfate (B86663)0.5 M H₂SO₄0.54
Rhodamine 6GEthanol (B145695)0.95
Coumarin 1Ethanol0.64

This data is provided for illustrative purposes and does not represent the quantum yield of this compound.

Excited State Dynamics and Lifetimes

The excited state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state, typically via fluorescence or non-radiative decay processes. This parameter provides insight into the various de-excitation pathways available to the molecule.

Specific experimental measurements of the excited-state lifetime for this compound are not documented in the available scientific literature. The dynamics of the excited state for quinoline derivatives are complex and highly dependent on their structure and environment. For example, the excited-state dynamics of 7-hydroxyquinoline (B1418103) have been shown to involve tautomerization, with different lifetimes for the enol and zwitterionic forms.

The lifetime of a fluorophore is inversely proportional to the sum of the rate constants for radiative (k_f) and non-radiative (k_nr) decay. Non-radiative pathways, such as internal conversion and intersystem crossing, compete with fluorescence and can significantly shorten the excited-state lifetime. nih.gov For many quinoline derivatives, excited-state proton transfer is a significant de-excitation pathway that can influence the observed lifetime. rroij.comscispace.com The presence of a halogen atom, such as chlorine, can also influence the rate of intersystem crossing through the heavy-atom effect, potentially leading to a shorter fluorescence lifetime and increased phosphorescence.

Fluorescence lifetimes are typically measured using time-resolved techniques such as time-correlated single-photon counting (TCSPC) or phase-modulation fluorometry. These methods can resolve decay times from picoseconds to microseconds.

Interactive Data Table: Fluorescence Lifetimes of Selected Fluorophores

As no specific data exists for this compound, this table presents the fluorescence lifetimes of some standard fluorophores for general reference.

FluorophoreSolventLifetime (τ) in ns
Fluorescein0.1 M NaOH4.0
Quinine Sulfate0.5 M H₂SO₄19.4
Rhodamine 6GEthanol4.1
AnthraceneCyclohexane4.9

This data is provided for illustrative purposes and does not represent the excited-state lifetime of this compound.

Computational Chemistry and Molecular Modeling Investigations of 7 Chloroquinolin 6 Ol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of molecules. mdpi.com DFT calculations, particularly using the B3LYP hybrid functional, have been widely employed to study quinoline (B57606) derivatives, offering a balance of computational cost and accuracy. researchgate.net These computational methods provide valuable insights into the molecular geometry, vibrational frequencies, and electronic characteristics of 7-Chloroquinolin-6-ol.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. faccts.de For quinoline derivatives, DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are commonly used to obtain optimized molecular structures. researchgate.netresearchgate.net The optimization process ensures that all calculated properties correspond to the molecule's ground state geometry. faccts.de

Conformational analysis is crucial for flexible molecules to identify the various possible spatial arrangements (conformers) and their relative stabilities. csic.esnih.gov While the quinoline ring system itself is rigid, the hydroxyl group in this compound can rotate. Computational methods can be used to explore the potential energy surface associated with this rotation to identify the most stable conformer(s). nih.gov The relative energies of different conformers are determined to understand their population distribution at a given temperature. chemrxiv.org

The optimized geometric parameters, such as bond lengths and bond angles, for a representative quinoline derivative are often calculated and compared with experimental data where available, showing good agreement. researchgate.net

Table 1: Selected Optimized Geometric Parameters for a Quinoline Derivative

ParameterBondCalculated Value (Å or °)
Bond LengthC2-C31.37
C3-C41.42
C4-C101.41
N1-C21.32
C6-Cl1.74
Bond AngleC2-N1-C9117.8
N1-C2-C3122.5
C2-C3-C4119.3

Note: Data is representative of quinoline derivatives and not specific to this compound due to lack of specific literature data. The table is for illustrative purposes.

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Vibrational frequency calculations are performed on the optimized geometry to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra. faccts.denih.gov The calculated frequencies are often scaled by a factor (e.g., 0.961) to better match experimental data, accounting for anharmonicity and basis set limitations. nih.gov

Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, or rocking of particular bonds or groups. researchgate.netnih.gov The VEDA (Vibrational Energy Distribution Analysis) program is commonly used for this purpose. researchgate.netnih.gov This detailed assignment helps in the interpretation of experimental vibrational spectra. nih.govsci-hub.se For example, C-H stretching vibrations in quinoline rings are typically observed in the high-frequency region of the spectrum. dergipark.org.tr

Table 2: Calculated Vibrational Frequencies and PED for a Quinoline Derivative

Wavenumber (cm⁻¹) (Scaled)PED (%)Assignment
307298C-H stretch
161945C=C stretch
156952C=N stretch
137560C-N stretch
107648C-Cl stretch

Note: Data is representative of quinoline derivatives and not specific to this compound due to lack of specific literature data. The table is for illustrative purposes.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and spectroscopic properties. researchgate.net DFT calculations provide a detailed picture of the electron distribution and orbital energies. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. imperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. stuba.sk The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For many organic molecules, the HOMO and LUMO are delocalized over the π-system. researchgate.net In substituted quinolines, the nature and position of substituents can significantly influence the energies and distributions of these frontier orbitals.

Table 3: Calculated HOMO-LUMO Energies and Related Parameters for a Quinoline Derivative

ParameterValue (eV)
E(HOMO)-5.83
E(LUMO)-3.16
Energy Gap (ΔE)2.67

Note: Data is representative of quinoline derivatives and not specific to this compound due to lack of specific literature data. The table is for illustrative purposes. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values. ajchem-a.com Typically, red or yellow regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, which are favorable for nucleophilic attack. ajchem-a.commdpi.com In quinoline derivatives, the nitrogen atom and oxygen atoms (if present) are often sites of negative potential. dergipark.org.trmdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. uni-muenchen.defaccts.de It transforms the calculated wave function into a localized Lewis-like structure, describing electron density in terms of core, lone pair, and bonding orbitals. uni-muenchen.dewisc.edu NBO analysis can quantify the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, which is a measure of hyperconjugative interactions. nih.gov The stabilization energy associated with these interactions provides insight into the molecule's electronic stability. science.gov

Atomic Charge Distribution
Table 1: Illustrative Mulliken Atomic Charges for a Quinoline Derivative. Calculations are often performed using DFT with a basis set like B3LYP/6-311G(d,p). researchgate.netmaterialsciencejournal.org
AtomCharge (arbitrary units)
N1-0.55
C20.30
C3-0.20
C40.15
C50.10
C6 (with OH)0.45
C7 (with Cl)-0.10
C8-0.18
O (of OH)-0.65
Cl (on C7)-0.25

Note: The values in this table are for illustrative purposes to show expected trends in a substituted quinoline and are not the experimentally determined values for this compound.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and signal processing. ipme.ru The NLO response of a molecule is related to its ability to alter the properties of light passing through it, a behavior governed by its molecular polarizability (α) and hyperpolarizability (β). physchemres.orgscielo.org.pe Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules. ipme.ruresearchgate.net

For quinoline derivatives, NLO properties are influenced by intramolecular charge transfer (ICT) between electron-donor and electron-acceptor groups through the π-conjugated system. arabjchem.org The presence of substituents like the hydroxyl (-OH) and chloro (-Cl) groups on the quinoline scaffold can significantly enhance these properties. tandfonline.com The first-order hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation. arabjchem.org Studies on similar quinoline derivatives show that their hyperpolarizability values can be many times greater than that of urea, a standard reference material for NLO studies. arabjchem.orgresearchgate.net

Table 2: Calculated Non-Linear Optical (NLO) Properties for Representative Quinoline Derivatives. Calculations are typically performed using DFT methods. arabjchem.orgresearchgate.net
PropertyValueUnit
Dipole Moment (µ)~2.0 - 5.0Debye
Mean Polarizability (α)~100 - 200a.u.
First Hyperpolarizability (βtot)~1 - 7 x 10-30esu

Note: The values are representative of quinoline derivatives and highlight the range of NLO properties observed in this class of compounds. arabjchem.orgresearchgate.net

Thermodynamic Properties

Thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) are essential for predicting the spontaneity and stability of chemical reactions and molecular conformations. fsu.eduresearchgate.net These properties can be calculated with good accuracy using computational methods like DFT, which determine the electronic energy and vibrational frequencies of a molecule. bohrium.comresearchgate.net The Gibbs free energy change (ΔG) is calculated using the equation ΔG = ΔH - TΔS, where T is the temperature. libretexts.orgsavemyexams.com A negative ΔG indicates a spontaneous process. libretexts.org

For a molecule like this compound, computational studies can determine these thermodynamic functions, providing insight into its stability under various conditions. bohrium.com While specific experimental or calculated values for this compound were not found in the provided search results, the table below presents a typical set of standard thermodynamic values that can be obtained through DFT calculations for organic molecules. drjez.com

Table 3: Illustrative Standard Thermodynamic Properties for a Molecule of Similar Complexity to this compound, as can be Determined by Computational Models. drjez.com
PropertyValueUnit
Standard Enthalpy of Formation (ΔHf°)-150kJ/mol
Standard Molar Entropy (S°)350J/(mol·K)
Standard Gibbs Free Energy of Formation (ΔGf°)-50kJ/mol

Note: These values are illustrative and not specific to this compound.

Molecular Dynamics (MD) Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) is a powerful computational simulation technique used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the fluctuations, conformational changes, and interactions of molecules, making it a vital tool in biophysics and materials science. researchgate.netwustl.edu

Conformational Stability Studies

MD simulations can be used to explore the conformational landscape of a molecule like this compound. galaxyproject.org Although the quinoline core is rigid, substituents may have rotational freedom. Simulations can track the trajectory of the molecule over time, revealing the most stable or preferred conformations. uniroma1.it Analysis of the root-mean-square deviation (RMSD) over the simulation time can indicate whether the molecule remains in a stable conformation or explores different structural states. nih.gov The presence of distinct, stable conformations can be identified through clustering analysis of the simulation trajectory. galaxyproject.org

Intermolecular Interaction Analysis in Solution and Systems

MD simulations are particularly useful for analyzing how a molecule interacts with its environment, such as a solvent or a biological macromolecule. biorxiv.orgbiorxiv.org For this compound in an aqueous solution, MD can model the formation and dynamics of hydrogen bonds between the hydroxyl group and water molecules. researchgate.net The simulation can also provide insights into the solvation shell and how the molecule orients itself within the solvent. By calculating radial distribution functions, it is possible to quantify the probability of finding solvent molecules at a certain distance from specific atoms on the solute, offering a detailed picture of the intermolecular interactions that govern its solubility and behavior in solution. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) are ligand-based drug design methodologies used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comscirp.org These approaches are instrumental in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures. asianpubs.orgwjpps.com

QSAR models are developed by correlating physicochemical descriptors (e.g., hydrophobicity, electronic properties, steric parameters) of a set of molecules with their known biological activities. asianpubs.orgmdpi.com Studies on 7-chloroquinoline (B30040) derivatives have successfully used QSAR to model and predict antitubercular and antimalarial activities, identifying key molecular features that influence their potency. scirp.orgwjpps.comresearchgate.net

CoMFA is a 3D-QSAR technique that goes a step further by analyzing the steric and electrostatic fields surrounding a set of aligned molecules. mdpi.comdovepress.com The method generates 3D contour maps that visualize regions where changes in steric bulk or electrostatic charge are predicted to increase or decrease biological activity. nih.gov For quinoline derivatives, CoMFA studies have provided valuable insights into the structural requirements for potent activity, guiding the rational design of new analogues with improved efficacy. mdpi.comnih.govresearchgate.net The statistical robustness of CoMFA models is often evaluated by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²), with high values indicating a predictive model. dovepress.comresearchgate.net

Ligand-Based Design Principles

Ligand-based drug design leverages the knowledge of molecules known to interact with a target to develop new, more potent compounds. In the case of this compound and its analogs, this approach has been instrumental. For instance, in the pursuit of novel antimalarial drugs, derivatives of benzoheterocyclic 4-aminoquinolines were designed based on a template compound, N-(7-chloroquinolin-4-yl)-2-(4-methylpiperazin-1-yl)-1,3-benzoxazol-5-amine, which was identified through docking studies. unar.ac.id This template-based design involved substituting various functional groups at different positions to enhance binding affinity and activity. unar.ac.id

Similarly, a study focused on developing inhibitors for the SARS-CoV-2 main protease (Mpro) utilized a quantitative structure-activity relationship (QSAR) model based on an artificial neural network. nih.gov This model was built using the bioactivity data of known chloroquine (B1663885) and hydroxychloroquine (B89500) analogs, leading to the design of 4-((7-chloroquinolin-4-yl)amino)phenol as a promising candidate. nih.gov Ligand-based approaches are particularly valuable when the three-dimensional structure of the target protein is unknown, as they rely on the common structural features of active ligands to infer the requirements for biological activity. neovarsity.org

Three-Dimensional QSAR Modeling

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a computational technique that correlates the biological activity of a set of compounds with their 3D properties, such as steric and electrostatic fields. neovarsity.org This method provides a more detailed understanding of the structure-activity relationship compared to 2D-QSAR.

In a study targeting the M18 aspartyl aminopeptidase (B13392206) of Plasmodium falciparum (PfM18AAP), 3D-QSAR models were developed for a series of known inhibitors. nih.govresearchgate.net These models, including Partial Least Squares Regression (PLSR) and Principal Component Regression (PCR), helped to identify key structural features responsible for the inhibitory potency. nih.govresearchgate.net The PLSR model, in particular, showed a high correlation coefficient (r²) of 88% and a predictive r² of 0.6101 for the external test set, indicating its robustness. nih.govresearchgate.net The insights gained from these 3D-QSAR models were then used to design novel inhibitors with potentially improved activity. nih.govresearchgate.net

Another study on substituted N-phenyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides as antitubercular agents also employed 3D-QSAR. researchgate.net The developed CoMFA and CoMSIA models exhibited good statistical reliability, with r² values of 0.98 and 0.95, respectively. The contour maps generated from these models provided valuable guidance for designing new molecules with enhanced antitubercular activity. researchgate.net

Molecular Docking Studies: Theoretical Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unar.ac.id It is widely used to predict the binding mode and affinity of small molecule ligands to their protein targets.

Studies on this compound derivatives have extensively used molecular docking to investigate their interactions with various enzymes and receptors. For example, derivatives of benzoheterocyclic 4-aminoquinolines were docked into the active site of a modeled dihydrofolate reductase-thymidylate synthase (DRTS) protein from Plasmodium falciparum. unar.ac.id Similarly, docking studies were performed on inhibitors of PfM18AAP, with the crystal structure of the enzyme (PDB ID: 4EME) retrieved from the Protein Data Bank. nih.gov In the context of COVID-19 research, chloroquine and hydroxychloroquine, which are structurally related to this compound, were docked with the SARS-CoV-2 main protease. scispace.comresearchgate.net

Prediction of Binding Affinity (Theoretical)

A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a binding energy or a scoring function value. A lower binding energy generally indicates a more stable protein-ligand complex and potentially higher biological activity.

In the study of PfM18AAP inhibitors, the top 10 compounds identified through docking showed G-scores ranging from -7.72 to -6.52 kcal/mol, and predicted binding energies (calculated using X-score) between -9.54 and -6.51 kcal/mol. nih.gov For the designed anti-SARS-CoV-2 protease inhibitor, 2-((4-((7-chloroquinolin-4-yl)amino)pentyl)((methylamino)methyl)amino)ethan-1-ol, a binding energy of -6.9 kcal/mol was calculated. scispace.comresearchgate.net In another study, the novel chloroquine derivative, 4-((7-chloroquinolin-4-yl)amino)phenol, was predicted to have a binding affinity of -7.8 kcal/mol with the SARS-CoV-2 Mpro. nih.gov

Predicted Binding Affinities of this compound Derivatives
Compound/DerivativeTargetPredicted Binding Affinity (kcal/mol)Reference
Top 10 PfM18AAP InhibitorsPfM18AAP-6.51 to -9.54 nih.gov
2-((4-((7-chloroquinolin-4-yl)amino)pentyl)((methylamino)methyl)amino)ethan-1-olSARS-CoV-2 Protease-6.9 scispace.comresearchgate.net
4-((7-chloroquinolin-4-yl)amino)phenolSARS-CoV-2 Mpro-7.8 nih.gov

Analysis of Hydrogen Bonding and Pi-Interactions (Theoretical)

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-target complex, such as hydrogen bonds and pi-interactions (e.g., π-π stacking, cation-π).

In the docking analysis of PfM18AAP inhibitors, hydrogen bond interactions with amino acid residues like Ser116 and His87 were identified as crucial for binding. nih.gov For the designed anti-SARS-CoV-2 protease inhibitor, hydrogen bonds were predicted to form with several residues, including Glutamic acid (GLU166), Glycine (GLY143), and Asparagine (ASN142). scispace.comresearchgate.net

Theoretical Interaction Analysis of this compound Derivatives
Compound/DerivativeTargetInteracting Residues (Hydrogen Bonding)Interacting Residues (Pi-Interactions)Reference
PfM18AAP InhibitorsPfM18AAPSer116, His87Not specified nih.gov
2-((4-((7-chloroquinolin-4-yl)amino)pentyl)((methylamino)methyl)amino)ethan-1-olSARS-CoV-2 ProteaseGLU166, GLY143, ASN142, HIS163, HIS172, HIS41, SER46, THR25PHE140 scispace.comresearchgate.net
7,7′-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol)Crystal PackingO—H⋯N, O—H⋯O, C—H⋯OC—H⋯π researchgate.net

Advanced Research Applications in Materials Science and Organic Synthesis

Role as Chemical Intermediates in Complex Organic Synthesis

The 7-chloroquinoline (B30040) moiety is a recognized structural motif in medicinal chemistry, valued for its broad-spectrum biological activities. Its derivatives serve as crucial precursors for a variety of complex molecules, including antimalarial, anticancer, and antimicrobial agents. nih.gov The 7-chloro substituent, in particular, can modify the electronic properties of the quinoline (B57606) ring system, which can be advantageous for optimizing molecular interactions with biological targets.

Research has demonstrated the versatility of the 7-chloroquinoline core as a foundational building block. For instance, derivatives are synthesized where the chlorine at the 4-position is substituted to build more elaborate structures. One such example is the synthesis of novel N'-(7-chloroquinolin-4-yl)-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide derivatives, which begins with 4,7-dichloroquinoline. researchgate.net This process highlights how the 7-chloroquinoline scaffold can be integrated into larger, multi-ring systems. In other synthetic schemes, new series of [(7-chloroquinolin-4-yl)sulfanyl]alkyl benzoates have been prepared, showcasing the reactivity of the quinoline system for creating diverse molecular libraries. eatris.cz These examples, while often utilizing the reactivity at the 4-position, underscore the value of the 7-chloroquinoline framework as a key intermediate for accessing complex chemical entities with potential pharmaceutical applications. biosynce.comnih.gov

Integration into Functional Polymer Systems

The incorporation of quinoline units into polymer backbones or as side chains can impart unique thermal, mechanical, optical, and electrical properties to the resulting materials. rsc.org This has led to significant research into quinoline-based functional polymers for a range of high-performance applications.

Quinoline-Based Monomers for Polymer Synthesis

The creation of functional polymers begins with the design of suitable monomers. A key strategy involves synthesizing a monomer that contains the desired functional moiety—in this case, the quinoline ring—along with a polymerizable group. A clear example of this is the synthesis of a novel acrylate (B77674) monomer based on a quinoline chalcone, 1-(4-(7-chloroquinolin-4-ylamino)phenyl) acrylate (CPA). tandfonline.com This compound was synthesized from (4-(2-chloroquinolin-5-ylamino)phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one and acryloyl chloride, creating a molecule ready for polymerization. tandfonline.com

Similarly, other research has focused on synthesizing novel monomers that feature a quinoline moiety as a side group, which can then be polymerized using techniques like atom-transfer radical polymerization (ATRP) to create well-defined polymer structures. researchgate.netacs.org While not explicitly documented in the provided research, a compound like 7-Chloroquinolin-6-ol, possessing a reactive hydroxyl (-OH) group, is a prime candidate for use as a monomer in step-growth polymerization reactions.

Development of Functional Polymers (e.g., Polyquinolines, Polyamides, Polyesters)

Once quinoline-based monomers are synthesized, they can be polymerized to form a variety of functional polymers. The acrylate monomer CPA, for example, has been polymerized via solution polymerization to yield poly(CPA) as well as copolymers with acrylic acid (AA) and hydroxyethyl (B10761427) acrylate (HEA). tandfonline.com

Beyond side-chain functionalization, fully aromatic polyquinolines are a significant class of polymers known for their exceptional thermal stability. rsc.orgacs.org These are often synthesized via acid-catalyzed condensation reactions, such as the Friedlaender synthesis, which joins bis(o-aminoketone) and bis(ketomethylene) monomers. acs.org More recent methods include AA/BB-type aza-Diels–Alder polymerization reactions, which offer a modular route to these materials from commercial starting materials. rsc.org Other innovative approaches have led to the development of quinoline-based polybenzoxazines, which can be coated onto various surfaces. figshare.com

Theoretically, the hydroxyl group of this compound makes it suitable for producing condensation polymers like polyesters and polyamides. scienceready.com.aulibretexts.orgsavemyexams.comlibretexts.org In polyester (B1180765) synthesis, the hydroxyl group would react with a dicarboxylic acid monomer, eliminating water to form repeating ester linkages. scienceready.com.aulibretexts.org

Polymer TypeMonomer Example(s)Synthesis MethodReference
Polyacrylate (Side-Chain)1-(4-(7-chloroquinolin-4-ylamino)phenyl) acrylate (CPA)Solution Polymerization tandfonline.com
Polyquinoline (Backbone)bis(o-aminoketone)s + bis(ketomethylene)sFriedlaender Condensation acs.org
Polyquinoline (Backbone)AA/BB type diene/dienophileAza-Diels–Alder Polymerization rsc.org
Polybenzoxazine (Side-Chain)8-hydroxyquinoline (B1678124) + monoaminesMulti-step synthesis and thermal curing figshare.com
Polyester (Theoretical)This compound + Dicarboxylic AcidCondensation Polymerization scienceready.com.aulibretexts.org

Applications in Optoelectronics and Advanced Materials

The integration of the quinoline heterocycle into polymers gives rise to materials with significant potential in advanced applications. Polyquinolines are particularly noted as n-type semiconducting polymers and have been extensively studied for their use in optoelectronic devices. dtic.milresearchgate.net

Their photophysical and electroluminescent properties make them excellent candidates for use as electron-transport materials (ETMs) or as the primary light-emitting layer in organic light-emitting diodes (OLEDs). researchgate.netdtic.mildtic.mil A key advantage is that the electroluminescence colors can be tuned across the visible spectrum—from blue and green to red—by carefully modifying the molecular structure of the polymer. dtic.milresearchgate.netdtic.mil This tunability is crucial for developing full-color displays. researchgate.net

Beyond optoelectronics, quinoline-based polymers have demonstrated utility in other areas of materials science. For example, novel quinoline-based polybenzoxazine coatings have been applied to surfaces to create highly hydrophobic materials for oil-water separation and to act as effective corrosion inhibitors on mild steel. figshare.com

Polymer ClassApplication AreaSpecific UseReference
PolyquinolinesOptoelectronicsLight-Emitting Diodes (LEDs/OLEDs) dtic.milresearchgate.netdtic.mil
PolyquinolinesOptoelectronicsElectron-Transport Materials (ETMs) researchgate.net
Quinoline-based PolybenzoxazinesAdvanced MaterialsHydrophobic Coatings (Oil-Water Separation) figshare.com
Quinoline-based PolybenzoxazinesAdvanced MaterialsAnti-Corrosion Coatings figshare.com

Ligand Design in Coordination Chemistry and Metal Complex Formation

The nitrogen atom in the quinoline ring can act as a Lewis base, enabling it to coordinate with metal ions. biosynce.com When a second donor atom, such as the oxygen from a hydroxyl group, is present in a suitable position, the molecule can act as a chelating ligand, forming a stable ring structure with a central metal ion. This property is the foundation of its use in coordination chemistry.

Synthesis of Metal Complexes with Quinoline Ligands

Hydroxyquinoline derivatives are well-known chelating agents. cymitquimica.com The isomer 7-chloro-8-hydroxyquinoline, for example, is recognized for its ability to form stable complexes with a variety of metal ions. cymitquimica.com By analogy, this compound, with its nitrogen at position 1 and hydroxyl group at position 6, can also function as a bidentate ligand, though the resulting chelate ring size and stability would differ from the 8-hydroxy isomer.

The broader 7-chloroquinoline framework has been successfully used to design more complex ligands. A notable example involves the synthesis of a Schiff base hydrazone, 7-chloro-4-(benzylidene-hydrazo)quinoline, which acts as a monobasic bidentate ligand. This ligand has been used to prepare a series of mononuclear complexes with transition metals such as copper(II), cobalt(II), nickel(II), and iron(III). researchgate.net Similarly, ligands derived from 2-chloroquinoline-3-carbaldehyde (B1585622) have been used to synthesize complexes with zinc(II), copper(II), nickel(II), vanadium(IV), and cobalt(II). frontiersin.orgacs.org The resulting metal complexes often exhibit interesting physicochemical properties and biological activities that differ from the free ligand. orientjchem.orgsemanticscholar.org

Chloroquinoline Ligand TypeMetal Ions ComplexedReference
7-chloro-4-(benzylidene-hydrazo)quinoline (Schiff Base)Cu(II), Co(II), Ni(II), Mn(II), Fe(III), U(VI) researchgate.net
2-chloroquinoline-3-carbaldehyde derivativeZn(II), Cu(II), Ni(II) frontiersin.org
2-chloroquinoline-3-carbaldehyde derivativeV(IV), Co(II) acs.org
7-chloro-8-hydroxyquinoline (isomer)General chelating agent for various metal ions cymitquimica.com

Photophysical Properties of Quinoline-Metal Complexes

While detailed photophysical data for metal complexes of This compound are not extensively documented in publicly available research, significant insights can be drawn from studies on structurally similar quinoline derivatives. Research on these analogues provides a framework for understanding how the 7-chloro substitution might influence the electronic transitions within a metal complex.

A pertinent case study involves the synthesis and characterization of copper(II) complexes with a novel imine quinoline ligand (IQL) derived from the condensation of 7-chloro-2-hydroxyquinoline-3-carbaldehyde and 2,2′-thiodianiline . researchgate.netacs.org This ligand, while differing in the position of the hydroxyl group and featuring additional functionalization, shares the critical 7-chloroquinoline core with the target compound.

The electronic absorption properties of the imine quinoline ligand (IQL) and its corresponding copper(II) complexes, denoted as CuL (1:1 metal-to-ligand ratio) and CuL2 (1:2 metal-to-ligand ratio), were investigated using UV-Vis spectroscopy in Dimethylformamide (DMF) solution. researchgate.net The absorption spectra reveal important information about the electronic transitions within these molecules.

The free IQL ligand exhibits three main absorption bands. The bands at 278 nm and 307 nm are attributed to π→π* transitions, which are characteristic of the aromatic systems within the quinoline and thiodianiline moieties. A lower energy band at 430 nm is assigned to an n→π* transition, likely involving the non-bonding electrons of the nitrogen and oxygen atoms in the ligand. researchgate.net

Upon complexation with copper(II), notable shifts in these absorption bands are observed. In the CuL and CuL2 complexes, the high-energy π→π* transitions are still present, while the lower-energy bands show distinct changes that are indicative of ligand-to-metal charge transfer (LMCT) transitions. researchgate.net These LMCT bands are a hallmark of coordination complexes and are crucial to their photophysical and photochemical activities. Specifically, a broad band observed around 640 nm for the complexes is characteristic of d-d transitions of the Cu(II) center in a distorted octahedral or square pyramidal geometry. researchgate.net

The specific absorption maxima for the ligand and its copper complexes are detailed in the table below.

CompoundAbsorption Maxima (λmax, nm)AssignmentReference
Imine Quinoline Ligand (IQL)278, 307π→π researchgate.net
430n→π researchgate.net
CuL Complex280, 310, 420Intra-ligand / LMCT researchgate.net
640d-d transition researchgate.net
CuL2 Complex285, 315, 425Intra-ligand / LMCT researchgate.net
645d-d transition researchgate.net

This data illustrates the profound effect of metal coordination on the electronic structure of the quinoline ligand. The formation of the copper complexes introduces new low-energy electronic transitions (LMCT and d-d bands) and modifies the existing intra-ligand transitions. While this study did not report on the luminescent properties (fluorescence or phosphorescence) of these specific copper complexes, the absorption data provides a fundamental understanding of their behavior upon interaction with light. Generally, many quinoline-metal complexes are known to be fluorescent, and the emission properties are highly tunable by altering substituents on the quinoline ring. lew.ro For instance, electron-withdrawing groups like the chloro group at the C-7 position are predicted to cause a blue-shift in the emission spectrum of the complex compared to unsubstituted analogues. lew.ro

Future Research Directions for 7 Chloroquinolin 6 Ol

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods that often involve harsh conditions, toxic reagents, and significant waste generation. researchgate.netmdpi.com Future research on 7-Chloroquinolin-6-ol should prioritize the development of synthetic methodologies aligned with the principles of green chemistry. These strategies aim to improve efficiency, reduce environmental impact, and enhance safety.

Key areas for investigation include:

Ultrasound and Microwave-Assisted Synthesis: Sonochemical and microwave-assisted methods have been shown to dramatically reduce reaction times, increase yields, and improve the purity of quinoline products. tandfonline.comsemanticscholar.orgresearchgate.net Applying these energy-efficient techniques to the synthesis of this compound could offer significant advantages over conventional heating methods. tandfonline.com

Use of Green Solvents: Replacing traditional volatile organic solvents with environmentally benign alternatives like water, glycerol (B35011), or ionic liquids is a critical goal. researchgate.netacs.org Research into the feasibility of synthesizing this compound in such solvents would represent a major step towards a more sustainable chemical industry. researchgate.net

Catalytic Approaches: The exploration of novel catalysts, such as recyclable nanocomposites or efficient metal catalysts like niobium(V) chloride, can lead to milder reaction conditions and improved atom economy. researchgate.net Developing a catalytic system optimized for the specific cyclization and functionalization reactions required to produce this compound is a promising research avenue.

Table 1: Comparison of Synthetic Methodologies for Quinoline Synthesis

Feature Traditional Methods (e.g., Skraup, Combes) Sustainable Methods
Energy Source Conventional heating (reflux) Ultrasound, Microwave
Solvents Volatile organic compounds (VOCs) Water, Glycerol, Ionic Liquids
Reaction Time Often several hours to days Minutes to a few hours
Byproducts Often significant, requiring extensive purification Minimized, leading to higher purity
Catalysts Often strong acids (e.g., H₂SO₄) Recyclable nanocatalysts, mild Lewis acids

Advanced Spectroscopic Probes for Real-Time Analysis

The inherent fluorescence of the quinoline ring system makes it an attractive scaffold for the development of spectroscopic probes. The specific electronic properties conferred by the chloro and hydroxyl substituents on this compound could be harnessed to create highly sensitive and selective sensors for real-time analysis.

Future work in this area could focus on:

Fluorescent Chemosensors: Modifying the this compound core could lead to probes that exhibit changes in their fluorescence intensity or wavelength upon binding to specific analytes, such as metal ions, anions, or biologically important molecules. The design of such probes is a burgeoning field in analytical chemistry.

Real-Time Biological Imaging: Quinoline-based probes have been used to visualize cellular processes. Developing derivatives of this compound that can penetrate cell membranes and report on intracellular events in real-time would be a significant contribution to chemical biology.

Raman and Photoemission Spectroscopy: Advanced spectroscopic techniques like Raman and photoemission spectroscopy have been used to investigate the electronic structure of quinoline derivatives. researchgate.net A thorough spectroscopic characterization of this compound would provide fundamental data essential for designing probes with predictable photophysical behavior. A recent study on a chloroquine (B1663885) photoaffinity probe highlights the utility of modifying the quinoline structure for such applications. mdpi.com

Table 2: Potential Spectroscopic Probe Applications for a this compound Core

Probe Type Target Analyte/Process Principle of Operation
Fluorescent Ion Sensor Heavy metal ions (e.g., Hg²⁺, Pb²⁺) Chelation-induced fluorescence quenching or enhancement.
pH Probe Intracellular pH changes Protonation/deprotonation of the quinoline nitrogen or hydroxyl group altering fluorescence.
Bioanalyte Probe Specific enzymes or proteins Covalent binding or specific interaction leading to a measurable spectral shift.

| Real-Time Reaction Monitoring | Monitoring chemical transformations | Changes in the probe's environment during a reaction cause a detectable spectroscopic signal. |

Computational Design of Functionalized Derivatives with Tailored Properties

Computational chemistry provides powerful tools for predicting molecular properties and guiding synthetic efforts, thereby accelerating the discovery of new functional molecules. Applying these methods to this compound can rationalize its behavior and enable the in-silico design of derivatives with optimized characteristics.

Promising computational research directions include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to model the electronic structure, reactivity, and spectral properties of this compound and its potential derivatives. ajchem-a.com This can help predict how different functional groups will tune the molecule's properties for specific applications, such as corrosion inhibition or electronic materials. ajchem-a.com

Quantitative Structure-Activity Relationship (QSAR): For potential therapeutic applications, QSAR models can be built to correlate structural features of this compound derivatives with their biological activity. nih.gov This approach has been successfully used to design novel chloroquine analogs and could guide the synthesis of compounds with enhanced efficacy. nih.gov

Molecular Docking Simulations: If a biological target is identified, molecular docking can predict the binding affinity and orientation of this compound derivatives within the target's active site. usta.edu.comdpi.com This is invaluable for designing potent and selective inhibitors for enzymes or receptors.

Table 3: Computational Methods for Designing this compound Derivatives

Method Application Predicted Properties
Density Functional Theory (DFT) Electronic structure analysis HOMO/LUMO energies, electron density distribution, reactivity indices, simulated spectra.
QSAR Predicting biological activity IC₅₀ values, binding affinity, therapeutic potential based on structural descriptors.
Molecular Dynamics (MD) Simulating molecular motion Conformational stability, interaction with solvents, binding dynamics with biological targets.

| Molecular Docking | Predicting binding modes | Binding affinity (kcal/mol), orientation in active sites, key intermolecular interactions. |

Exploration in Emerging Materials Science Applications

The unique electronic and structural features of the quinoline scaffold are increasingly being exploited in materials science. This compound, with its combination of functional groups, represents an intriguing building block for the creation of advanced functional materials.

Future research should explore its potential in:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are used as ligands for metal complexes and as building blocks for materials in OLEDs. ambeed.com The specific electronic properties of this compound could be beneficial in designing new emitter or host materials with improved efficiency and stability.

Polymer Science: Incorporating the this compound moiety as a monomer or a functional additive could impart unique properties to polymers, such as enhanced thermal stability, conductivity, or photoluminescence.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The hydroxyl group and the quinoline nitrogen provide potential coordination sites, making this compound a candidate as an organic linker for the synthesis of novel MOFs or COFs. ambeed.com These materials have applications in gas storage, catalysis, and sensing.

Table 4: Potential Materials Science Applications for this compound

Application Area Role of this compound Desired Properties
OLEDs Emitter, Host Material, or Ligand High quantum efficiency, color purity, thermal stability.
Functional Polymers Monomer or Pendant Group Enhanced conductivity, photoluminescence, flame retardancy.
MOFs/COFs Organic Linker/Strut High porosity, specific catalytic activity, selective gas adsorption.

| Corrosion Inhibitors | Adsorbent on Metal Surfaces | Strong adsorption, formation of a protective film. |

Q & A

Q. How can researchers ensure ethical reporting of negative or inconclusive results for this compound studies?

  • Methodological Answer :
  • Transparency : Disclose all experimental conditions, including failed attempts, in supplementary materials .
  • Preprints : Share datasets on repositories like Zenodo to avoid publication bias .
  • FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.